N4-Desmethyl wyosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Desmethyl wyosine is a naturally modified ribonucleoside and a derivative of wyosine. It is a purine nucleoside analogue with significant biological properties, particularly in the field of oncology. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Desmethyl wyosine involves the regiospecific methylation of N4-desmethylwyosine using organozinc reagents. One efficient method is the application of the Simmons-Smith organozinc reagent, which transforms the 4-desmethylwyosine system into wyosine with a yield of approximately 70% . The reaction conditions typically involve the use of α-halocarbonyl compounds to form products with an additional five-membered ring of the imidazole type .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N4-Desmethyl wyosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents used .
Scientific Research Applications
N4-Desmethyl wyosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Mechanism of Action
N4-Desmethyl wyosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. It targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the initiation of programmed cell death. This mechanism is particularly effective in targeting cancer cells, which have high rates of DNA synthesis and are more susceptible to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Wyosine: The parent compound of N4-Desmethyl wyosine, known for its role in tRNA modification.
1,N6-Ethenoadenosine: A related ethenonucleoside with antiviral and antitumor properties.
1,N4-Ethenocytidine: Another ethenonucleoside with similar biological activities
Uniqueness
This compound is unique due to its specific modification at the N4 position, which enhances its biological activity and specificity. This modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C13H15N5O5 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
QUZQVVNSDQCAOL-WURNFRPNSA-N |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.